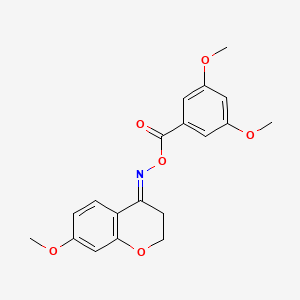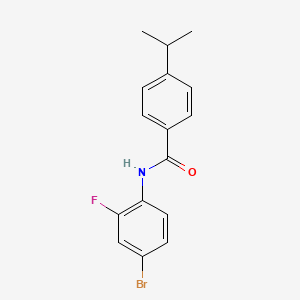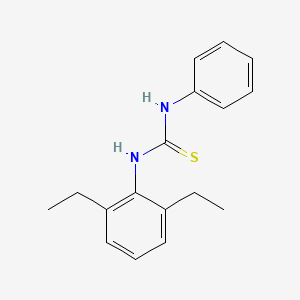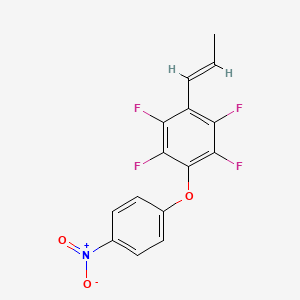![molecular formula C11H8ClNO3S B5708082 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan, also known as CNMF, is an organic compound with a molecular formula of C11H6ClNO4S. It is a yellow crystalline solid that has been used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has been used in various scientific research applications, including as a fluorescent probe for the detection of thiols and as a photosensitizer for photodynamic therapy. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Mechanism of Action
The mechanism of action of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has been shown to have low toxicity in vitro and in vivo. However, prolonged exposure to 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan can cause oxidative stress and DNA damage. 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Advantages and Limitations for Lab Experiments
2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has several advantages for lab experiments, including its ability to selectively target cancer cells and its fluorescent properties for imaging. However, 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. One area of research is the development of new synthesis methods to improve the yield and purity of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. Another area of research is the optimization of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan for use in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan and its potential toxicity in vivo.
Conclusion
In conclusion, 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan is a unique organic compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan has the potential to lead to new discoveries in cancer treatment and other areas of biomedicine.
Synthesis Methods
The synthesis of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan involves the reaction of 5-chloro-2-nitrobenzyl bromide with furan-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan. The yield of 2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
properties
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)sulfanylmethyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-3-4-10(13(14)15)11(6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQJTMMKJKGQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Chloro-2-nitrophenyl)sulfanyl]methyl}furan | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)
![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)



![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)